![molecular formula C7H6BBrO4 B1279456 3-Borono-5-bromobenzoic acid CAS No. 913835-73-1](/img/structure/B1279456.png)
3-Borono-5-bromobenzoic acid
Overview
Description
3-Borono-5-bromobenzoic acid, also known as 5-Bromo-3-carboxyphenylboronic acid, is a chemical compound with the empirical formula C7H6BBrO4 . It has a molecular weight of 244.84 .
Molecular Structure Analysis
The molecular structure of 3-Borono-5-bromobenzoic acid consists of a benzene ring substituted with a boronic acid group, a bromine atom, and a carboxylic acid group . The SMILES string representation is OB(O)c1cc(Br)cc(c1)C(O)=O .Physical And Chemical Properties Analysis
3-Borono-5-bromobenzoic acid is a solid with a melting point of 152-158 °C . It has a molar refractivity of 47.3±0.4 cm^3 . The compound has 4 hydrogen bond acceptors and 3 hydrogen bond donors .Scientific Research Applications
Medicinal Chemistry
Boronic acids and their derivatives have been growing in interest in medicinal chemistry, especially after the discovery of the drug bortezomib . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Anticancer Applications
Boronic acids have shown potential in anticancer applications. For instance, bortezomib, a boronic acid derivative, is a proteasome inhibitor used in the treatment of multiple myeloma .
Antibacterial Applications
Boronic acids have also been studied for their antibacterial properties. They can act as inhibitors of bacterial enzymes, contributing to the fight against antibiotic resistance .
Antiviral Applications
In the field of antiviral research, boronic acids have shown promise. They can inhibit key viral enzymes, offering a potential route for the development of new antiviral drugs .
Sensors and Delivery Systems
Boronic acids have found use in the development of sensors and delivery systems. Their ability to form reversible covalent bonds with diols makes them useful in the design of glucose sensors, an important tool in the management of diabetes .
Suzuki-Miyaura Coupling Reaction
3-Carboxyphenylboronic acid can be used as a substrate in the preparation of biaryl derivatives by reacting with bromoaniline through the Suzuki-Miyaura coupling reaction .
Preparation of Functionalized Dihalophenylboronic Acid
This compound can be used as a reactant for the preparation of functionalized dihalophenylboronic acid via lithiation of dihalophenyl dioxazaborocines and reaction with electrophiles .
Preparation of Pyrazolopyrimidinamine Derivatives
It can also be used as a reactant for the preparation of pyrazolopyrimidinamine derivatives, which are known as tyrosine and phosphinositide kinase inhibitors .
Safety And Hazards
properties
IUPAC Name |
3-borono-5-bromobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrO4/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBLIPMCDMSOFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466951 | |
Record name | 3-Borono-5-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Borono-5-bromobenzoic acid | |
CAS RN |
913835-73-1 | |
Record name | 3-Borono-5-bromobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-73-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Borono-5-bromobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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